molecular formula C17H9Cl2FN4S B2426689 (E)-4-(2,4-dichlorophenyl)-N-(2-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide CAS No. 477190-60-6

(E)-4-(2,4-dichlorophenyl)-N-(2-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

Cat. No.: B2426689
CAS No.: 477190-60-6
M. Wt: 391.25
InChI Key: QVQBNIOMQWPQQX-BUVRLJJBSA-N
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Description

The compound (E)-4-(2,4-dichlorophenyl)-N-(2-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a synthetic organic molecule. It belongs to the class of thiazole derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a thiazole ring, a dichlorophenyl group, a fluoroanilino group, and a carboximidoyl cyanide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2,4-dichlorophenyl)-N-(2-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dichlorophenyl Group: This step may involve the use of a chlorinated benzene derivative in a substitution reaction.

    Attachment of the Fluoroanilino Group: This can be done through a nucleophilic aromatic substitution reaction.

    Formation of the Carboximidoyl Cyanide Moiety: This step may involve the reaction of a suitable nitrile with an amine under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the aniline moiety.

    Reduction: Reduction reactions may target the nitrile group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Oxidized derivatives of the thiazole or aniline moieties.

    Reduction Products: Amines or other reduced forms of the nitrile group.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential pharmacological activities. Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.

Medicine

Potential applications in medicine include the development of new therapeutic agents. The compound’s structure suggests it may interact with biological targets such as enzymes or receptors.

Industry

In the industrial sector, the compound may be used in the development of new materials or as a precursor in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-4-(2,4-dichlorophenyl)-N-(2-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide would depend on its specific biological activity. Generally, thiazole derivatives exert their effects by interacting with molecular targets such as enzymes, receptors, or DNA. The presence of the dichlorophenyl and fluoroanilino groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2E)-4-(2,4-dichlorophenyl)-N-(2-chloroanilino)-1,3-thiazole-2-carboximidoyl cyanide: Similar structure but with a chloroanilino group instead of a fluoroanilino group.

    (2E)-4-(2,4-dichlorophenyl)-N-(2-methoxyanilino)-1,3-thiazole-2-carboximidoyl cyanide: Similar structure but with a methoxyanilino group.

Uniqueness

The presence of the fluoroanilino group in (E)-4-(2,4-dichlorophenyl)-N-(2-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide may confer unique properties such as increased lipophilicity, enhanced binding affinity, and improved metabolic stability compared to its analogs.

Properties

IUPAC Name

(2E)-4-(2,4-dichlorophenyl)-N-(2-fluoroanilino)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Cl2FN4S/c18-10-5-6-11(12(19)7-10)16-9-25-17(22-16)15(8-21)24-23-14-4-2-1-3-13(14)20/h1-7,9,23H/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQBNIOMQWPQQX-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NN=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Cl2FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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